2-Amino-3-cyclopropylpropan-1-ol
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Overview
Description
2-Amino-3-cyclopropylpropan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
- Anxiolytic Properties : Research on 1-aminocyclopropanecarboxylic acid, a compound with structural similarities, has indicated its role as a high-affinity, partial agonist ligand at strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex. This suggests potential applications in developing new classes of anxiolytic agents with different profiles from benzodiazepines (Trullás, Jackson, & Skolnick, 1989).
Diagnostic Imaging
- Brain Tumor Imaging : The synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid labeled with 18F for nuclear medicine imaging, represents a significant application in diagnosing and monitoring brain tumors. FACBC demonstrates potential as a PET tracer for tumor imaging, highlighting the importance of structural analogs of 2-Amino-3-cyclopropylpropan-1-ol in medical diagnostics (Shoup et al., 1999).
Immunology
- Autoimmune Lymphoproliferative Syndrome : Inherited mutations in Caspase 10, an enzyme related to the apoptosis pathway, underlie defects in lymphocyte and dendritic cell apoptosis in autoimmune lymphoproliferative syndrome type II. This research underscores the importance of apoptosis mechanisms in immunological diseases and the potential for developing targeted therapies (Wang et al., 1999).
Gastroenterology
- Inflammatory Bowel Disease Management Post-Liver Transplantation : A study on the clinical course and management of inflammatory bowel disease (IBD) after liver transplantation provides insights into the effectiveness of standard post-transplant immunosuppressive agents in controlling disease activity. This research has implications for the management of IBD in patients undergoing liver transplantation (Befeler et al., 1998).
Properties
IUPAC Name |
2-amino-3-cyclopropylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLTVANRLLYQGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.